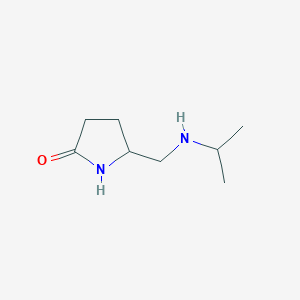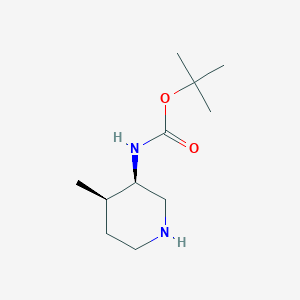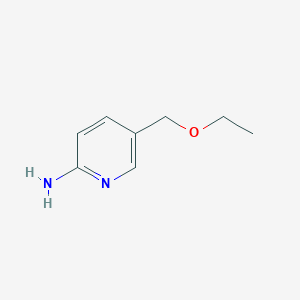
5-((Isopropylamino)metil)pirrolidin-2-ona
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-((Isopropylamino)methyl)pyrrolidin-2-one is represented by the SMILES stringO=C(CC1)NC1CNC(C)C . The InChI key for this compound is UZLLPQJPBDVCCQ-UHFFFAOYSA-N . The molecular weight of the compound is 192.69 g/mol . Physical and Chemical Properties Analysis
5-((Isopropylamino)methyl)pyrrolidin-2-one is a solid compound . The empirical formula of the compound is C8H17ClN2O .Aplicaciones Científicas De Investigación
Educación Química
Finalmente, debido a sus interesantes propiedades químicas y versatilidad, este compuesto puede servir como un excelente caso de estudio en educación química. Puede utilizarse para enseñar conceptos como la síntesis orgánica, los mecanismos de reacción y la relación entre la estructura y la actividad.
Cada una de estas aplicaciones aprovecha la estructura química única de "5-((Isopropylamino)metil)pirrolidin-2-ona" para cumplir funciones específicas en la investigación científica, mostrando la versatilidad del compuesto y su potencial para la innovación en múltiples disciplinas. Si bien la búsqueda actual no arrojó ejemplos específicos de aplicaciones de investigación, las posibilidades teóricas basadas en la estructura del compuesto son prometedoras .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to have considerable affinity to serotonin 5-ht 1a and α 1 -adrenergic receptors .
Mode of Action
It is suggested that the compound’s interaction with its targets could lead to changes in the function of these receptors .
Biochemical Pathways
It is suggested that the compound’s interaction with serotonin 5-ht 1a and α 1 -adrenergic receptors could potentially affect related biochemical pathways .
Análisis Bioquímico
Biochemical Properties
5-((Isopropylamino)methyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the overall metabolic flux .
Cellular Effects
The effects of 5-((Isopropylamino)methyl)pyrrolidin-2-one on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 5-((Isopropylamino)methyl)pyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((Isopropylamino)methyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function .
Dosage Effects in Animal Models
The effects of 5-((Isopropylamino)methyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
5-((Isopropylamino)methyl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 5-((Isopropylamino)methyl)pyrrolidin-2-one within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-((Isopropylamino)methyl)pyrrolidin-2-one is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, ultimately affecting cellular function .
Propiedades
IUPAC Name |
5-[(propan-2-ylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)9-5-7-3-4-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMRRRDTUWKIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)



![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)




![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)


